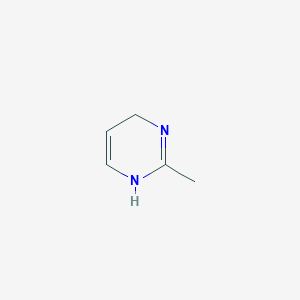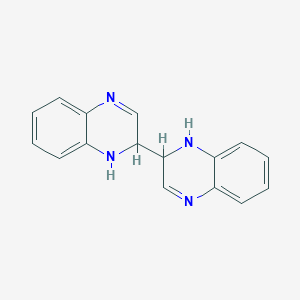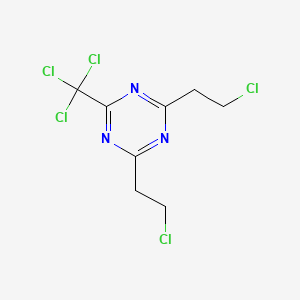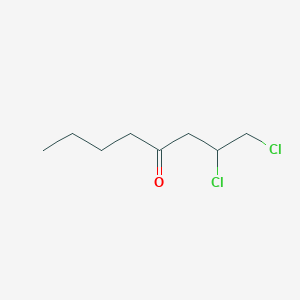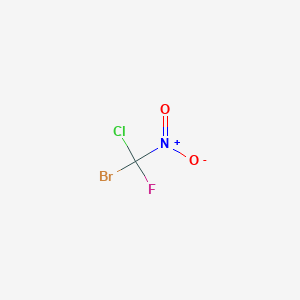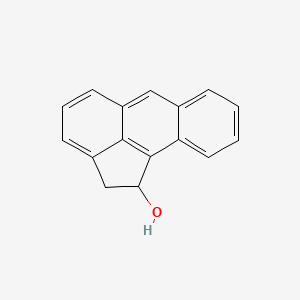
1,2-Dihydroaceanthrylen-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydroaceanthrylen-1-OL is an organic compound classified as an alcohol due to the presence of a hydroxyl (OH) group. This compound is part of a broader class of alcohols, which are known for their diverse chemical properties and applications in various fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydroaceanthrylen-1-OL typically involves multi-step organic reactions. One common method includes the reduction of corresponding ketones or aldehydes using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes, where catalysts like palladium on carbon (Pd/C) are used to facilitate the reduction of precursor compounds under hydrogen gas . This method is favored for its efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydroaceanthrylen-1-OL undergoes various chemical reactions, including:
Reduction: Further reduction can lead to the formation of alkanes.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products
Oxidation: Ketones, aldehydes
Reduction: Alkanes
Substitution: Alkyl halides
Wissenschaftliche Forschungsanwendungen
1,2-Dihydroaceanthrylen-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a solvent in industrial processes.
Wirkmechanismus
The mechanism of action of 1,2-Dihydroaceanthrylen-1-OL involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other non-covalent interactions, influencing the compound’s reactivity and biological activity . The pathways involved often include enzymatic reactions where the compound acts as a substrate or inhibitor.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methanol (CH3OH)
- Ethanol (CH3CH2OH)
- 1-Propanol (CH3CH2CH2OH)
- 2-Propanol (CH3CHOHCH3)
Comparison
1,2-Dihydroaceanthrylen-1-OL is unique due to its specific structural configuration, which imparts distinct chemical properties compared to simpler alcohols like methanol and ethanol . Its higher molecular weight and complex structure result in different reactivity patterns and applications, making it valuable in specialized research and industrial contexts.
Eigenschaften
CAS-Nummer |
93645-78-4 |
|---|---|
Molekularformel |
C16H12O |
Molekulargewicht |
220.26 g/mol |
IUPAC-Name |
1,2-dihydroaceanthrylen-1-ol |
InChI |
InChI=1S/C16H12O/c17-14-9-12-6-3-5-11-8-10-4-1-2-7-13(10)16(14)15(11)12/h1-8,14,17H,9H2 |
InChI-Schlüssel |
ZNEYVGNRCKRTQK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C2=C3C1=CC=CC3=CC4=CC=CC=C42)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


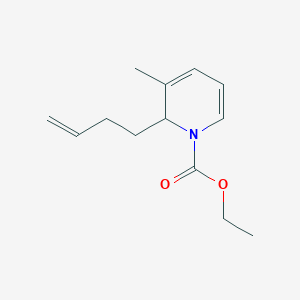

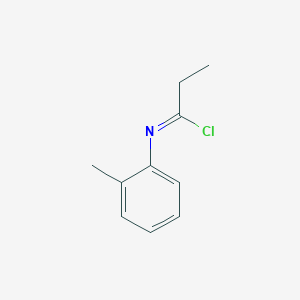

![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)

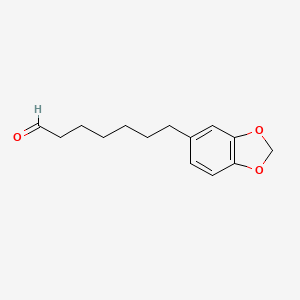
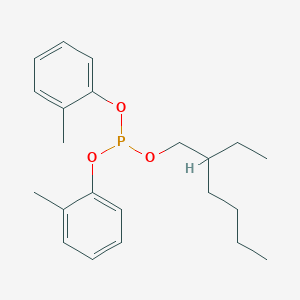
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
